molecular formula C13H16O3 B2381651 methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate CAS No. 1142223-08-2

methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Cat. No.: B2381651
CAS No.: 1142223-08-2
M. Wt: 220.268
InChI Key: PXBFBXFVUPMAJK-LBPRGKRZSA-N
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Description

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS: 1142224-62-1) is a chiral ester with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Its structure features a cyclopropyl group, a 3-hydroxyphenyl substituent, and a methyl ester moiety (Figure 1). This compound is primarily used in pharmaceutical research, notably as a reagent in synthesizing GPR40 superagonists for type II diabetes treatment . It is provided as a research-grade chemical with >95% purity, requiring specific storage conditions (−80°C for long-term stability) and solubility optimization via heating and sonication .

Properties

IUPAC Name

methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFBXFVUPMAJK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trimethylsulfoxonium Iodide-Mediated Cyclopropanation

A common approach involves treating α,β-unsaturated esters with trimethylsulfoxonium iodide under basic conditions. For example, (E)-3-(3-hydroxyphenyl)propenoate derivatives undergo cyclopropanation in dimethyl sulfoxide (DMSO) with sodium hydride (NaH) to yield the cyclopropane ring. The reaction proceeds via ylide generation, followed by [2+1] cycloaddition:

$$
\text{(E)-Methyl 3-(3-hydroxyphenyl)propenoate} + \text{Trimethylsulfoxonium iodide} \xrightarrow{\text{NaH, DMSO}} \text{Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate}
$$

This method typically achieves moderate yields (50–70%) but requires precise control of reaction time and temperature to avoid side reactions.

Ruthenium-Catalyzed Asymmetric Cyclopropanation

Chiral ruthenium complexes, such as dichloro(p-cymene)ruthenium(II) dimer paired with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, enable enantioselective cyclopropanation. Ethyl diazoacetate serves as the carbene source, reacting with styrene derivatives to form the cyclopropane ring with high enantiomeric excess (ee > 90%):

$$
\text{3-Hydroxystyrene} + \text{Ethyl diazoacetate} \xrightarrow{\text{Ru catalyst}} \text{this compound}
$$

This method is advantageous for scalability and stereochemical fidelity but requires expensive catalysts.

Chiral Auxiliary and Resolution Approaches

Menthol-Based Chiral Ester Intermediates

Chiral alcohols like L-menthol are used to induce asymmetry. For instance, (E)-3-(3-hydroxyphenyl)propenoic acid is esterified with L-menthol, followed by cyclopropanation and hydrolysis to yield the desired (3S) enantiomer:

$$
\text{(E)-3-(3-Hydroxyphenyl)propenoic acid} \xrightarrow{\text{L-Menthol, H}2\text{SO}4} \text{Menthyl ester} \xrightarrow{\text{Cyclopropanation}} \text{Chiral cyclopropane} \xrightarrow{\text{LiOH}} \text{Acid} \xrightarrow{\text{MeOH}} \text{Methyl (3S)-ester}
$$

The menthyl group facilitates crystallization-based enantiomer separation, achieving >99% ee after hydrolysis.

Enzymatic Resolution

Racemic mixtures of the ester are resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (3R)-enantiomer, leaving the (3S)-ester intact. This method achieves 40–60% yield with 95–98% ee but requires optimization of solvent and temperature conditions.

Functional Group Transformations and Protecting Group Strategies

Hydroxyphenyl Group Introduction

The 3-hydroxyphenyl moiety is often introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, a boronated cyclopropane intermediate reacts with 3-hydroxyphenylboronic acid under palladium catalysis:

$$
\text{Methyl 3-cyclopropyl-3-boronopropanoate} + \text{3-Hydroxyphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}
$$

Yields range from 60–80%, with the hydroxyl group protected as a tert-butyldimethylsilyl (TBDMS) ether during synthesis.

Esterification and Deprotection

Carboxylic acid intermediates are esterified using methanol and sulfuric acid. For instance, (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid is refluxed in methanol with catalytic H₂SO₄ to yield the methyl ester. Deprotection of the TBDMS ether is achieved with tetra-n-butylammonium fluoride (TBAF):

$$
\text{TBDMS-protected ester} \xrightarrow{\text{TBAF, THF}} \text{this compound}
$$

Comparative Analysis of Synthetic Routes

Method Yield (%) Enantiomeric Excess (%) Key Advantages Limitations
Trimethylsulfoxonium Iodide 50–70 70–85 Low cost, simple conditions Moderate stereoselectivity
Ruthenium Catalysis 75–90 90–98 High ee, scalable Expensive catalysts
Menthol Auxiliary 60–75 >99 Excellent ee via crystallization Multi-step, requires chiral alcohol
Enzymatic Resolution 40–60 95–98 Green chemistry, mild conditions Low yield, substrate specificity

Industrial-Scale Considerations

Large-scale production prioritizes the trimethylsulfoxonium iodide method due to reagent availability and operational simplicity. Chiral ruthenium catalysis is reserved for high-value applications requiring >95% ee. Recent patents highlight in situ diazomethane generation as a safer alternative to pre-formed diazo compounds.

Chemical Reactions Analysis

Types of Reactions

methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride

Major Products

    Oxidation: 3-cyclopropyl-3-(3-oxophenyl)propanoate

    Reduction: 3-cyclopropyl-3-(3-hydroxyphenyl)propanol

    Substitution: 3-cyclopropyl-3-(3-chlorophenyl)propanoate

Scientific Research Applications

Pharmaceutical Applications

1. Precursor in Drug Synthesis

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate serves as a precursor for synthesizing biologically active molecules. Its structural characteristics allow for modifications that can lead to the development of new pharmaceuticals. For example, it may be utilized in the synthesis of compounds targeting specific biological pathways, particularly those involved in pain management and inflammation.

2. Anticancer Potential

Research has indicated that compounds with similar structures exhibit anticancer properties. The hydroxyphenyl moiety may enhance the interaction with biological targets involved in cancer progression, making this compound a candidate for further investigation in oncology.

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The compound can act as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that could have therapeutic applications or serve as building blocks for other chemical entities.

2. Development of Novel Materials

Due to its unique chemical structure, this compound can be explored for use in developing novel materials with specific properties, such as enhanced solubility or stability under various conditions.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 4-hydroxybenzoatePara-substituted phenolAntimicrobial properties
Methyl 2-cyclopropylbenzoateCyclopropyl group attached to a benzene ringPotential anti-inflammatory effects
Ethyl 4-(hydroxymethyl)benzoateHydroxymethyl substituent on a benzene ringUsed as a precursor in pharmaceutical synthesis
Methyl 4-methoxybenzoateMethoxy group on para positionExhibits enhanced solubility

This compound's unique combination of functional groups may confer distinct biological activities not found in these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

  • Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .

Mechanism of Action

The mechanism of action of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Ester Group Molecular Weight (g/mol) Key Applications References
This compound C₁₃H₁₆O₃ 3-hydroxyphenyl, cyclopropyl Methyl 220.26 GPR40 superagonist synthesis
Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate C₁₁H₁₄O₅ 4-methoxyphenyl, dihydroxy Methyl 226.23 Natural product isolation
Ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate C₁₂H₁₆O₅ 4-methoxyphenyl, dihydroxy Ethyl 240.25 Not explicitly stated
Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride C₁₀H₁₃NO₂·HCl Phenyl, amino Methyl 215.68 (free base) Pharmaceutical intermediate

Structural and Functional Analysis

Substituent Effects: Hydroxyl vs. This difference impacts solubility and receptor-binding affinity in medicinal applications. Cyclopropyl vs. Amino Groups: The cyclopropyl group introduces steric hindrance and conformational rigidity, contrasting with the amino group in methyl (3S)-3-amino-3-phenylpropanoate hydrochloride, which increases basicity and salt-forming capability .

Ester Group Variation :

  • The methyl ester in the target compound offers higher metabolic stability compared to ethyl esters (e.g., compound 33), which may undergo slower hydrolysis in vivo .

Applications: The target compound is pivotal in diabetes research due to its role in synthesizing fluorinated GPR40 agonists with enhanced glucose-lowering effects . Compounds 32 and 33 are isolated from Kaempferia galanga but lack documented therapeutic applications . Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride serves as a versatile intermediate in drug synthesis but lacks the cyclopropyl moiety’s steric advantages .

Physicochemical and Stability Considerations

  • Solubility : The 3-hydroxyphenyl group in the target compound necessitates solubility optimization via heating (37°C) and sonication, whereas methoxy-substituted analogs (e.g., compound 32) exhibit better inherent solubility in organic solvents .
  • Storage Stability: The target compound requires stringent storage (−80°C for 6 months) due to ester hydrolysis susceptibility, contrasting with amino-substituted analogs (e.g., compound in ), which are stabilized as hydrochloride salts.

Biological Activity

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a unique compound with significant potential in various biological applications. Its molecular formula is C13_{13}H16_{16}O3_{3}, and it has a molecular weight of approximately 220.26 g/mol. This compound features a cyclopropyl group and a hydroxyphenyl group, which contribute to its distinctive properties and biological activities. This article provides a detailed exploration of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The compound can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}O3_{3}
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 1142223-08-2

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification Reactions : Utilizing cyclopropyl and hydroxyphenyl derivatives.
  • Chiral Synthesis Techniques : Employing asymmetric synthesis to obtain the desired stereochemistry.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on:

  • GPR88 Receptor : A G protein-coupled receptor involved in the modulation of neurotransmission.
  • Antioxidant Pathways : Exhibiting potential antioxidant properties through its phenolic structure.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study demonstrated that compounds with similar structures to this compound exhibited significant antioxidant activity, suggesting potential protective effects against oxidative stress .
  • Antiproliferative Effects :
    • Research on related phenolic compounds indicated that they could inhibit the proliferation of human colorectal adenocarcinoma cell lines, with this compound showing promising results in preliminary assays .

Comparison of Biological Activities

Compound NameActivity TypeEC50 Value (nM)Reference
This compoundAntioxidant ActivityTBD
HydroxytyrosolAntioxidant Activity59
Methyl 4-hydroxybenzoateAntimicrobial PropertiesTBD

Q & A

Q. What are the recommended synthetic routes for methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, including cyclopropane ring formation, esterification, and stereochemical control. Key steps include:

  • Cyclopropane Introduction : Use of transition-metal-catalyzed cross-coupling reactions or [2+1] cycloaddition under controlled temperatures (e.g., 0–5°C for sensitive intermediates) .
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution to ensure the (3S) configuration .
  • Esterification : Methanol under acid catalysis (e.g., H₂SO₄) or Mitsunobu conditions for hydroxyl group conversion .
    Optimization : Monitor via TLC and NMR spectroscopy to track intermediate purity. Adjust solvent polarity (e.g., DCM vs. THF) and reaction time to minimize side products .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropane proton coupling (δ ~0.5–1.5 ppm) and ester carbonyl signals (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 220.26 (C₁₃H₁₆O₃) .
  • Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomeric excess (>98% for the (3S) form) .

Q. What are the stability profiles and recommended storage conditions?

  • Stability : Stable at room temperature in inert atmospheres but sensitive to hydrolysis under acidic/basic conditions. Avoid prolonged exposure to light due to the phenolic -OH group .
  • Storage : Store in sealed containers at 2–8°C with desiccants to prevent ester degradation. Contradictory recommendations (e.g., RT vs. refrigeration) should be resolved via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hazard classifications for this compound?

  • Case Study : While classifies hazards as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), other sources lack GHS data .
  • Methodology :
    • Conduct in vitro assays (e.g., OECD 439 for skin irritation).
    • Cross-reference Safety Data Sheets (SDS) from multiple suppliers.
    • Validate via acute toxicity studies in model organisms (e.g., zebrafish embryos) .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding to enzymes (e.g., cytochrome P450) or receptors.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized protein targets.
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites via LC-MS .

Q. How can reaction yields be improved in large-scale synthesis without compromising stereopurity?

  • Process Optimization :
    • Switch from batch to flow chemistry for cyclopropane formation (improves heat transfer).
    • Use immobilized lipases for enantioselective esterification (reduces racemization) .
  • Quality Control : Implement real-time PAT (Process Analytical Technology) tools like FTIR for in-line monitoring .

Q. What are the compound’s structure-activity relationships (SAR) compared to analogs?

Compound Key Structural Features Unique Properties
Target Compound(3S)-cyclopropyl, 3-hydroxyphenyl, methyl esterEnhanced metabolic stability vs. non-cyclopropyl analogs
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoateTrifluorophenyl, amino groupHigher lipophilicity (logP ~2.8)
Ethyl 3-[4-(2-hydroxyphenyl)phenyl]propanoateBiphenyl, ethyl esterReduced steric hindrance for enzyme binding

Q. How should researchers address discrepancies in analytical data across different batches?

  • Root Cause Analysis :
    • Check for residual solvents (GC-MS) or chiral impurities (HPLC).
    • Validate NMR referencing (e.g., TMS vs. solvent peaks) .
  • Corrective Actions :
    • Standardize purification protocols (e.g., column chromatography vs. recrystallization).
    • Use deuterated solvents for consistent NMR baselines .

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